molecular formula C11H16Cl2N2O2 B3365658 1-Phenyl-piperazine-2-carboxylic acid dihydrochloride CAS No. 1255717-01-1

1-Phenyl-piperazine-2-carboxylic acid dihydrochloride

Cat. No.: B3365658
CAS No.: 1255717-01-1
M. Wt: 279.16 g/mol
InChI Key: HJUWELXXBYTIHC-UHFFFAOYSA-N
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Description

1-Phenyl-piperazine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-piperazine-2-carboxylic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using reagents like PhSH (thiophenol) to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-piperazine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Phenyl-piperazine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Phenyl-piperazine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic treatments .

Comparison with Similar Compounds

1-Phenyl-piperazine-2-carboxylic acid dihydrochloride can be compared with other piperazine derivatives such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Employed for chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Used to treat schizophrenia and bipolar disorder.

These compounds share the piperazine moiety but differ in their specific functional groups and therapeutic applications. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a variety of research and industrial applications .

Properties

IUPAC Name

1-phenylpiperazine-2-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-8-12-6-7-13(10)9-4-2-1-3-5-9;;/h1-5,10,12H,6-8H2,(H,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUWELXXBYTIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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